molecular formula C9H13BrClN B8250021 1-(4-Bromo-2-methylphenyl)ethan-1-amine hydrochloride

1-(4-Bromo-2-methylphenyl)ethan-1-amine hydrochloride

Cat. No.: B8250021
M. Wt: 250.56 g/mol
InChI Key: VPQKYPUUMKIBFM-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-methylphenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C9H13BrClN and a molecular weight of 250.56322 g/mol . It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2-methylphenyl)ethan-1-amine hydrochloride typically involves the bromination of 2-methylphenyl ethan-1-amine followed by the formation of the hydrochloride salt. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors with precise control over temperature, pressure, and reaction time. The hydrochloride salt is then formed by reacting the brominated product with hydrochloric acid, followed by crystallization and purification steps to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-2-methylphenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced amine derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Bromo-2-methylphenyl)ethan-1-amine hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-methylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The bromine atom and amine group play crucial roles in its reactivity and binding affinity to these targets. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-(4-Chloro-2-methylphenyl)ethan-1-amine hydrochloride
  • 1-(4-Fluoro-2-methylphenyl)ethan-1-amine hydrochloride
  • 1-(4-Iodo-2-methylphenyl)ethan-1-amine hydrochloride

Comparison: 1-(4-Bromo-2-methylphenyl)ethan-1-amine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific reactions and applications .

Properties

IUPAC Name

1-(4-bromo-2-methylphenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN.ClH/c1-6-5-8(10)3-4-9(6)7(2)11;/h3-5,7H,11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPQKYPUUMKIBFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)C(C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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